

Comparing the effectiveness of different JPL-developed radar technologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JPL**

Cat. No.: **B12372427**

[Get Quote](#)

A Comparative Guide to JPL's Pioneering Radar Technologies

Pasadena, CA - For decades, NASA's Jet Propulsion Laboratory (**JPL**) has been at the forefront of developing advanced radar technologies that have revolutionized our understanding of Earth and our solar system. From peeling back the dense clouds of Venus to monitoring the subtle shifts in Earth's crust, **JPL**'s radar instruments have provided scientists with unprecedented views of complex processes. This guide offers a comparative look at the effectiveness of several key **JPL**-developed radar technologies, providing researchers, scientists, and drug development professionals with insights into their capabilities, supported by experimental data and detailed methodologies.

Synthetic Aperture Radar (SAR) Systems: Imaging Through Obstacles

Synthetic Aperture Radar is a powerful remote sensing technique that uses the motion of the radar antenna over a target region to create a very long "synthetic" antenna, enabling the generation of high-resolution images. **JPL** has been a pioneer in both airborne and spaceborne SAR systems.

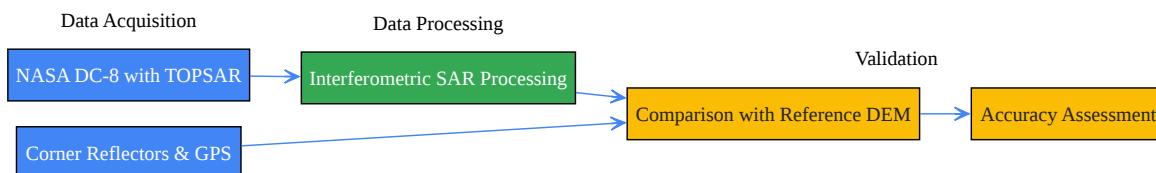
Airborne Synthetic Aperture Radar (AIRSAR)

The Airborne Synthetic Aperture Radar (AIRSAR) was a versatile, all-weather imaging tool that operated from 1988 to 2004.^[1] Mounted on a NASA DC-8 aircraft, it could penetrate clouds and even dense forest canopies.^[1] AIRSAR served as a crucial testbed for new radar technologies and applications.^[1]

Uninhabited Aerial Vehicle Synthetic Aperture Radar (UAVSAR)

Building on the legacy of AIRSAR, the Uninhabited Aerial Vehicle Synthetic Aperture Radar (UAVSAR) is a more advanced L-band SAR system designed for interferometric repeat-track observations.^[2] This capability allows for precise mapping of crustal deformations associated with earthquakes, volcanoes, and other geological phenomena.^[2]

Topographic Synthetic Aperture Radar (TOPSAR)


TOPSAR was an airborne interferometric radar system specifically designed for high-precision topographic mapping.^[3] It demonstrated the capability of using radar interferometry to generate detailed Digital Elevation Models (DEMs).^[3]

Feature	AIRSAR	UAVSAR	TOPSAR
Platform	NASA DC-8 Aircraft	Gulfstream-III Aircraft (initially designed for UAV)	NASA DC-8 Aircraft
Frequency Bands	P-band (0.45 GHz), L-band (1.26 GHz), C-band (5.31 GHz) ^[4]	L-band (1.26 GHz), P-band, Ka-band ^[2]	C-band
Resolution	10 m horizontal ^[4]	2 m range resolution ^[5]	10 m spatial resolution ^[6]
Swath Width	10 - 15 km ^[4]	> 16 km ^[2]	~10 km
Primary Application	All-weather imaging, technology testbed ^[1]	Mapping crustal deformation, interferometry ^[2]	Topographic mapping, DEM generation ^[3]
Operational Status	Retired (2004) ^[1]	Active	Retired

Experimental Protocol: TOPSAR DEM Generation at Ft. Irwin

A key experiment to validate the accuracy of TOPSAR involved data acquisition over Ft. Irwin, California, a site with significant topographic relief. The methodology included:

- Data Acquisition: The TOPSAR instrument, mounted on the NASA DC-8, flew multiple passes over the designated area.
- Ground Truth: An array of corner reflectors was deployed across the site. The precise locations of these reflectors were determined to centimeter-level accuracy using differential GPS techniques.
- DEM Generation: The acquired radar data was processed using interferometric techniques to generate a Digital Elevation Model (DEM) of the area.
- Validation: The TOPSAR-derived DEM was then compared against a high-accuracy reference DEM and the known locations of the corner reflectors to quantify its vertical and horizontal accuracy. The standard deviation of the height error was found to be approximately 2 meters over a 5.6 x 7 km area.^[7]

[Click to download full resolution via product page](#)

TOPSAR Digital Elevation Model (DEM) Generation and Validation Workflow.

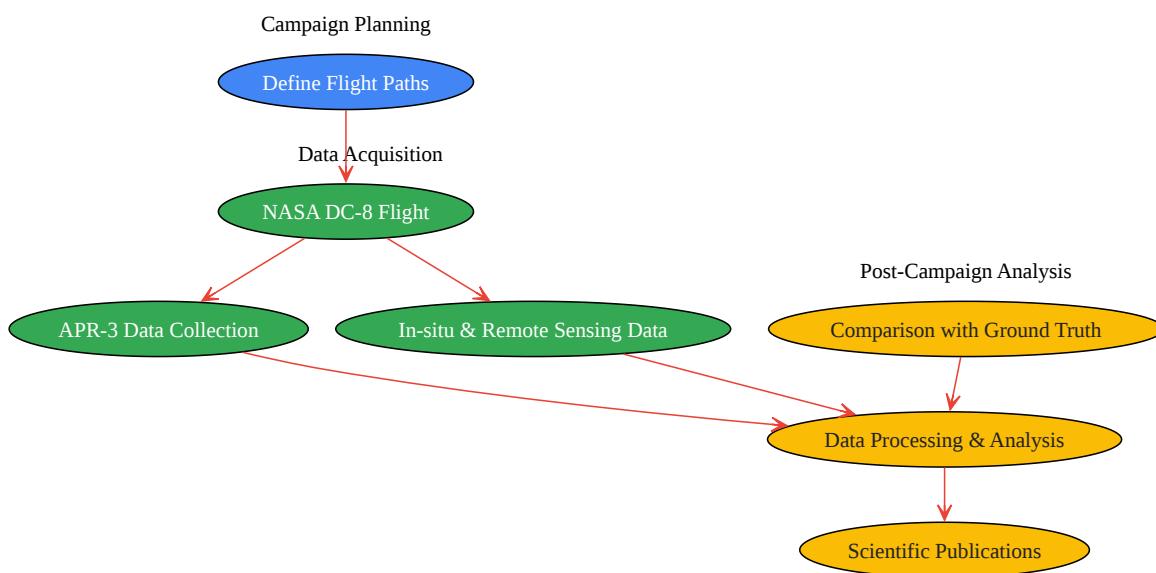
Precipitation and Cloud Radars: Probing Storms from Above

JPL has also developed sophisticated airborne radars to study the internal structure of clouds and precipitation, providing crucial data for weather and climate models.

Airborne Precipitation Radar, 3rd Generation (APR-3)

The APR-3 is a state-of-the-art airborne Doppler, dual-polarization radar system.[\[8\]](#) It operates at three different frequencies (Ku, Ka, and W-bands) to provide detailed three-dimensional maps of storm structures.[\[8\]](#)

Feature	Airborne Precipitation Radar, 3rd Generation (APR-3)
Platform	NASA DC-8 Aircraft
Frequency Bands	13.4 GHz (Ku-band), 35.6 GHz (Ka-band), 94 GHz (W-band) [8]
Key Capabilities	Doppler velocity measurements, dual-polarization, cross-track scanning [8]
Resolution	700-800 m horizontal, 60 m vertical (at 10 km altitude) [8]
Primary Application	3D mapping of storm structure, cloud and precipitation studies
Operational Status	Active


Experimental Protocol: APR-3 in the Convective Processes Experiment (CPEX)

The APR-3 has been a key instrument in numerous field campaigns, including the Convective Processes Experiment – Aerosols & Winds (CPEX-AW) and Cabo Verde (CPEX-CV).[\[9\]](#)[\[10\]](#) The general experimental protocol for these campaigns involves:

- Flight Planning: The NASA DC-8 aircraft is flown on carefully planned routes over regions of interest, such as the tropical Atlantic, to intercept convective storm systems.
- Data Acquisition: The APR-3, along with a suite of other remote sensing and in-situ instruments, collects data on atmospheric conditions, including radar reflectivity, Doppler

velocity, and particle size distributions.[10][11]

- **Ground Validation:** Data from the airborne instruments are often compared with ground-based radar data and other measurements to validate the retrievals.
- **Data Analysis:** The collected data is used to study the lifecycle of convective storms, from initiation and growth to dissipation.[11]

[Click to download full resolution via product page](#)

APR-3 Experimental Workflow in a Field Campaign.

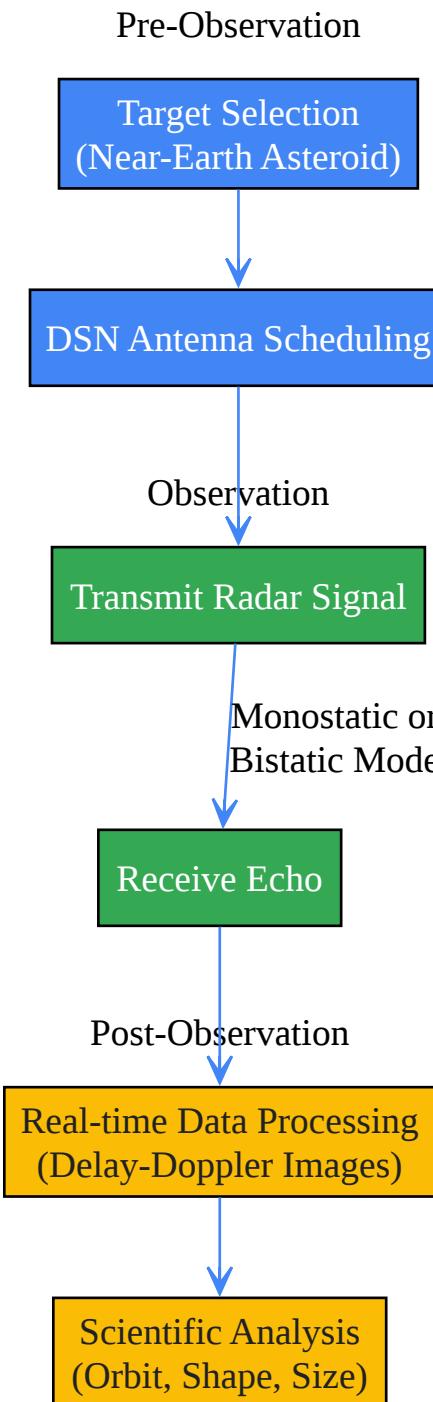
Planetary and Oceanographic Radars: Exploring New Frontiers

Beyond Earth's atmosphere, **JPL**'s radar expertise extends to the far reaches of our solar system and the dynamic surface of our oceans.

Goldstone Solar System Radar (GSSR)

The Goldstone Solar System Radar (GSSR) is a powerful, fully steerable planetary radar system.[12] It is a unique facility capable of producing detailed images and precise measurements of near-Earth asteroids, comets, and other solar system bodies.[13]

DopplerScatt


DopplerScatt is an innovative airborne radar instrument designed to simultaneously measure ocean surface vector winds and currents.[14] This capability is crucial for understanding air-sea interactions and their role in weather and climate.

Feature	Goldstone Solar System Radar (GSSR)	DopplerScatt
Platform	70-meter DSS-14 antenna at Goldstone	B200 King Air Aircraft
Frequency Bands	X-band (8560 MHz), S-band[12][13]	Ka-band (35.75 GHz)
Key Capabilities	High-resolution imaging of solar system objects, precise orbit determination[13]	Simultaneous measurement of ocean vector winds and surface currents[14]
Resolution	As fine as 4 meters/pixel for near-Earth asteroids[13]	400 m for winds and currents[7]
Primary Application	Planetary science, asteroid characterization, planetary defense[13]	Oceanography, air-sea interaction studies
Operational Status	Active	Active

Experimental Protocol: GSSR Near-Earth Asteroid Observation

A typical observation of a near-Earth asteroid with the GSSR follows this protocol:

- Target Selection and Scheduling: Based on optical survey discoveries, promising near-Earth asteroid targets are selected for radar observation. Observation times are scheduled on the Deep Space Network's 70-meter antenna.
- Transmission and Reception: A powerful radar signal is transmitted from the GSSR towards the asteroid. The faint echo that returns is collected by the large antenna. This can be done in a monostatic mode (transmit and receive with the same antenna) or a bistatic mode (transmit with GSSR and receive with another radio telescope).
- Data Processing: The received signal is processed in real-time to generate delay-Doppler images of the asteroid.[\[13\]](#)
- Analysis: The images and other data are analyzed to determine the asteroid's size, shape, rotation, surface features, and to refine its orbit with high precision.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Goldstone Solar System Radar (GSSR) Observation Workflow.

The Future: NASA-ISRO Synthetic Aperture Radar (NISAR)

The upcoming NASA-ISRO Synthetic Aperture Radar (NISAR) mission represents the next leap in Earth observation radar technology.[4][15] This joint mission between NASA and the Indian Space Research Organisation (ISRO) will carry dual-frequency (L-band and S-band) SAR instruments to provide an unprecedented, detailed view of Earth's changing ecosystems, ice sheets, and crust.[4][15]

Feature	NASA-ISRO Synthetic Aperture Radar (NISAR)
Platform	Earth-orbiting satellite
Frequency Bands	L-band and S-band
Key Capabilities	Global mapping with 12-day repeat cycle, high resolution, polarimetric and interferometric modes[16]
Resolution	3-10 meters range resolution[16]
Primary Application	Monitoring land surface changes, ecosystems, cryosphere, and solid Earth processes[4][15]
Operational Status	Planned for launch in early 2025[16]

The data from NISAR will be freely and openly available, enabling a new era of research into climate change, natural hazards, and the health of our planet.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AIRSAR JPL/NASA, Welcome ! [airsar.jpl.nasa.gov]

- 2. UAVSAR | Airborne – JPL Earth Science [earth.jpl.nasa.gov]
- 3. pangea.stanford.edu [pangea.stanford.edu]
- 4. NISAR NASA-ISRO Synthetic Aperture Radar (NISAR) Mission Science Users Handbook | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Airborne SAR Interferometry [descanso.jpl.nasa.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. APR-3 | Airborne – JPL Earth Science [earth.jpl.nasa.gov]
- 9. catalog.data.gov [catalog.data.gov]
- 10. catalog.data.gov [catalog.data.gov]
- 11. Airborne Precipitation Radar 3rd Generation (APR-3) CPEX | NASA Earthdata [earthdata.nasa.gov]
- 12. gssr.jpl.nasa.gov [gssr.jpl.nasa.gov]
- 13. hou.usra.edu [hou.usra.edu]
- 14. NASA's S-MODE Field Campaign Deploys to the Pacific Ocean | NASA Jet Propulsion Laboratory (JPL) [jpl.nasa.gov]
- 15. NASA ISRO SAR (NISAR) mission science user's handbook Catalogue en ligne [isulibrary.isunet.edu]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparing the effectiveness of different JPL-developed radar technologies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12372427#comparing-the-effectiveness-of-different-jpl-developed-radar-technologies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com